molecular formula C24H20N2O4 B4020520 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide

Cat. No. B4020520
M. Wt: 400.4 g/mol
InChI Key: OHZFCPFBHXCBIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like our compound of interest often involves multi-step reactions, starting from simpler precursors. While specific studies directly addressing the synthesis of this compound were not found, research on related compounds provides insight into potential synthetic pathways. For instance, chemoselective reactions involving similar molecules have been explored for creating chiral hexahydro-4-pyrimidinones and oxazolidines, which might offer parallels in understanding the synthetic approach to our target molecule (Hajji et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of complex compounds is crucial for understanding their reactivity and properties. Techniques like X-ray diffraction and quantum chemical computation have been employed to elucidate the structure of similar compounds, providing a framework for analyzing our molecule. For instance, novel benzamides have been characterized using X-ray diffraction and DFT calculations, offering insights into their molecular geometry, electronic properties, and thermodynamic properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of a compound like ours can be inferred from studies on similar molecules, where reactions with electrophiles, nucleophiles, and other agents reveal the functional groups' behavior. For example, the chemoselective reactions of related molecules with dihaloalkanes and aldehydes have been documented, providing insight into potential reactivity patterns (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. While direct data on our specific compound was not found, related studies on the synthesis and characterization of similar molecules can provide valuable information. For example, the synthesis and crystal structure analysis of related benzamides give insights into their physical state, stability, and crystalline structure (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are critical for understanding a compound's behavior in chemical reactions. Investigations into the chemical reactions and properties of molecules with similar structural features can shed light on the behavior of our compound under various chemical conditions. For instance, the study on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles could be relevant to predict the chemical properties of our compound (Hajji et al., 2002).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-18-11-7-10-17(15-18)25-22(27)21(14-16-8-3-2-4-9-16)26-23(28)19-12-5-6-13-20(19)24(26)29/h2-13,15,21H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZFCPFBHXCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide

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